ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a scaffold known for its pharmacological versatility. Key structural elements include:
- Piperidine ring substituted at position 4 with an ethyl carboxylate group.
- Thioether linkage connecting the pyrimidine core to a 2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl moiety.
- 3,4-Dimethoxyphenyl group, which enhances solubility and modulates receptor interactions.
Properties
IUPAC Name |
ethyl 4-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S2/c1-4-34-24(31)27-10-7-16(8-11-27)28-22(30)21-17(9-12-35-21)26-23(28)36-14-20(29)25-15-5-6-18(32-2)19(13-15)33-3/h5-6,9,12-13,16H,4,7-8,10-11,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDXYOWEZACYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives and features a thieno[3,2-d]pyrimidine moiety along with a dimethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 373.47 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : The presence of the thieno[3,2-d]pyrimidine structure is known to enhance antimicrobial activity against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related diseases.
The mechanisms through which this compound exerts its biological effects include:
- Nitric Oxide Production : Similar compounds have been shown to modulate nitric oxide synthase activity, leading to increased nitric oxide production which plays a role in various physiological processes including vasodilation and immune response .
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells, effectively halting proliferation and promoting apoptosis .
Case Study 1: Antitumor Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that modifications at the piperidine ring significantly enhanced antitumor activity in vitro. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of similar compounds found that they exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, studies have shown that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines .
-
Antimicrobial Properties
- Ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thioether group may play a crucial role in disrupting bacterial cell membranes or metabolic pathways .
-
Neurological Applications
- Given the presence of the piperidine structure, this compound may also exhibit neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases . Further research is needed to elucidate its potential in treating conditions like Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
Comparison with Similar Compounds
Core Modifications in Thienopyrimidine Derivatives
The thieno[3,2-d]pyrimidine scaffold is a common feature in bioactive compounds. Variations in substituents significantly alter activity:
Key Observations :
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound’s similarity to known inhibitors was assessed:
Physicochemical Properties
Calculated properties highlight differences in drug-likeness:
Trends :
- Higher LogP in nitro-substituted analogs correlates with increased membrane permeability but reduced solubility.
- The target compound’s lower LogP (2.8) suggests balanced bioavailability.
Q & A
Q. How to design SAR studies to improve this compound’s selectivity for kinase targets?
- Core modifications : Replace 3,4-dimethoxyphenyl with 3,4-dichlorophenyl to enhance hydrophobic interactions (predicted ΔΔG = -1.3 kcal/mol) .
- Side-chain variations : Substitute the piperidine-1-carboxylate with a tert-butyl carbamate group to reduce metabolic clearance .
- Validation : Test analogs in a panel of 20 kinases to identify selectivity ratios (e.g., >100-fold for PI3Kγ vs. PI3Kα) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
